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Abstract

Phenazolam (also known as Clobromazolam) is a potent triazolobenzodiazepine that has
garnered attention within the scientific and forensic communities. First synthesized in the early
1980s, it was never commercialized for medical use but has recently emerged as a designer
drug.[1][2] This document provides a comprehensive technical guide on the discovery, history
of synthesis, and key chemical and pharmacological characteristics of Phenazolam. It is
intended for researchers, scientists, and professionals in drug development and forensic
analysis.

Discovery and Historical Context

Phenazolam was first synthesized in the early 1980s.[1][2] The primary scientific literature
documenting its initial creation is a 1983 paper by Vejdélek and Protiva in the Collection of
Czechoslovak Chemical Communications.[3][4] Despite its potent sedative and hypnotic
properties, Phenazolam was never developed for medical applications.[1] For decades, it
remained a relatively obscure compound within scientific literature.

In March 2016, Phenazolam was identified in seized drug samples by a laboratory in Sweden,
marking its appearance on the illicit drug market as a "research chemical” or designer drug.[1]
Like many novel psychoactive substances, it is often pirated from early pharmaceutical
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research.[5][6] Its structural similarity to other potent benzodiazepines like bromazolam and
triazolam has contributed to its use and associated adverse events.[5][6]

Physicochemical Properties

Phenazolam is chemically designated as 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[7][8]
[9]triazolo[4,3-a][7][9]benzodiazepine.[1] Its core structure is a benzodiazepine fused with a
triazole ring, a modification known to enhance affinity for the GABA-A receptor.[7] The table
below summarizes its key physicochemical properties.

Property Value References

8-bromo-6-(2-chlorophenyl)-1-
IUPAC Name methyl-4H-[7][8][9]triazolo[4,3- [1]

a][7][9]benzodiazepine

Clobromazolam, DM-11-90,
Synonyms [1][5]
BRN 4550445

Molecular Formula C17H12BrCIN4 [1][7118]
Molecular Weight ~387.7 g/mol [11[7118]
CAS Number 87213-50-1 [1][5]
Physical State Crystalline solid [31[7]

DMF: 30 mg/ml; DMSO: 20
N mg/ml; Ethanol: 10 mg/ml;
Solubility _ o [3][4]
DMF:PBS (pH 7.2) (1:1): 0.5

mg/ml

Synthesis of Phenazolam

The synthesis of Phenazolam, as first described by Vejdélek and Protiva, follows a multi-step
process typical for triazolobenzodiazepines.[3] While the specific reagents and conditions are
detailed in the original 1983 publication, a general methodology can be outlined.

General Synthesis Pathway
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The synthesis of benzodiazepines often begins with the condensation of an o-
phenylenediamine with a ketone.[10] For triazolobenzodiazepines like Phenazolam, the
pathway typically involves the formation of a benzodiazepine intermediate which is then
cyclized to form the fused triazole ring. A common approach starts with a substituted 2-
aminobenzophenone.

The generalized steps are:

o Formation of the Benzodiazepine Core: This usually starts with the reaction of a 2-amino-5-
bromo-2'-chlorobenzophenone with an amino acid derivative, followed by cyclization to form
the 1,4-benzodiazepine ring structure.

e Thionation and Hydrazine Addition: The amide group in the benzodiazepine ring is converted
to a thioamide, which then reacts with hydrazine to form a hydrazino-benzodiazepine.

e Triazole Ring Formation: The final step is the cyclization of the hydrazino-intermediate with
an orthoester (e.g., triethyl orthoacetate to introduce the 1-methyl group) to form the fused
triazolo ring, yielding Phenazolam.
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Synthesis Pathway of Phenazolam
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General synthesis pathway for Phenazolam.
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Experimental Protocol Considerations

For a precise and reproducible synthesis of Phenazolam, adherence to the original protocol by
Vejdélek and Protiva (1983) is recommended.[3][4] Key experimental considerations include:

e Solvent Selection: The choice of solvent is critical for yield and purity. Solvents like
dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran
(THF) are commonly used in different stages of benzodiazepine synthesis.[8]

» Catalysts: Acidic catalysts are often required to promote the condensation and cyclization
reactions.[10]

 Purification: Purification of the final product and intermediates is typically achieved through
recrystallization or column chromatography to ensure high purity.

Mechanism of Action

Like all benzodiazepines, Phenazolam exerts its effects by acting as a positive allosteric
modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.[7]

» Binding: Phenazolam binds to a specific site on the GABA-A receptor, located at the
interface between the alpha (a) and gamma (y) subunits.[7]

e Modulation: This binding event does not activate the receptor directly but enhances the effect
of the endogenous neurotransmitter, GABA.[11] It increases the frequency of the chloride ion
channel opening when GABA is bound.[11]

o Neuronal Inhibition: The increased influx of chloride ions (CI~) into the neuron leads to
hyperpolarization of the cell membrane.[7] This makes the neuron less likely to fire an action
potential, resulting in widespread central nervous system depression.[11]

The primary pharmacological effects are attributed to its action on different GABA-A receptor
subtypes:

e Anxiolysis: Mediated by a2-subunit containing receptors, particularly in the amygdala.[7]

o Sedation/Hypnosis: Primarily involves activation of receptors containing the al-subunit.[7]
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e Muscle Relaxation: Results from modulation of GABA-A receptors in the spinal cord.[7]

GABA-A Receptor Signaling Pathway
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Mechanism of action of Phenazolam at the GABA-A receptor.

Pharmacokinetic Profile

Direct human pharmacokinetic data for Phenazolam is scarce.[7] However, its profile can be
inferred from structurally similar triazolobenzodiazepines.
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Parameter Inferred Profile Reference

Rapid gastrointestinal
] absorption, with peak plasma
Absorption ) o [7]
concentrations expected within

2-4 hours.

High protein binding (>90%),
Distribution leading to significant tissue [7]

retention.

Primarily hepatic, likely via
] cytochrome P450 enzymes,
Metabolism - [7]
specifically CYP3A4/5. May

produce active metabolites.

Expected to have a long

elimination half-life, potentially
Elimination exceeding 24 hours, due to its [7]

halogenated structure which

can slow hepatic clearance.

The presence of bromine and chlorine substituents likely contributes to a delayed clearance
compared to non-halogenated benzodiazepines, increasing the risk of accumulation with
repeated use.[7]

Forensic and Analytical Detection

The emergence of Phenazolam on the illicit market necessitates robust analytical methods for
its detection in biological and seized samples.

Experimental Protocol: LC-QTOF-MS

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a
highly sensitive and specific method for identifying novel benzodiazepines. A sample protocol is
outlined below.

 Instrumentation: Agilent 6540 Q-TOF LC/MS system or similar.
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Chromatographic Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 um).[5]
Mobile Phase:

o A: Ammonium formate (10 mM, pH 3.0).[5]

o B: Acetonitrile.

Gradient: A time-based gradient from 95% A to 95% B over approximately 13 minutes.[5]
Injection Volume: 10 pL.[5]

Detection: TOF MS scan range set to 100-510 Da.[5]

Identification: The retention time (approx. 7.62 min under specific conditions) and the
accurate mass of the protonated molecule ([M+H]* at m/z 387.0007) are used for positive
identification against a certified reference standard.[5][6]
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Forensic Analysis Workflow for Phenazolam
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A typical workflow for the forensic identification of Phenazolam.
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Conclusion

Phenazolam is a potent synthetic benzodiazepine with a history rooted in pharmaceutical
research of the 1980s. Although never medically adopted, its recent emergence as a designer
drug presents significant challenges for public health and law enforcement. A thorough
understanding of its synthesis, chemical properties, mechanism of action, and analytical
detection methods is crucial for the scientific and forensic communities to address its impact
effectively. Further research into its specific pharmacokinetics and toxicology in humans is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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